4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodobutyrophenone

Description

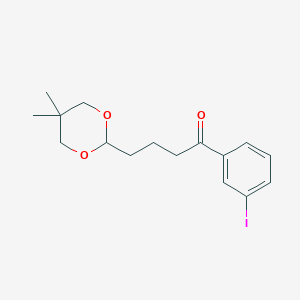

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-iodobutyrophenone (CAS: 898785-56-3, Molecular Formula: C₁₆H₂₁IO₃) is a ketone derivative featuring a 5,5-dimethyl-1,3-dioxane ring fused to a butyrophenone backbone with a 3-iodophenyl substituent. This compound is industrially relevant, marketed as a high-purity (99%) intermediate for pharmaceutical and chemical synthesis . Its stability requires storage in dry, cool, and well-ventilated conditions, indicating sensitivity to environmental factors like moisture or heat .

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-iodophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21IO3/c1-16(2)10-19-15(20-11-16)8-4-7-14(18)12-5-3-6-13(17)9-12/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKLMGQDHSPQQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645904 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-56-3 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodobutyrophenone typically involves multiple steps. One common method starts with the preparation of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde, which is then subjected to further reactions to introduce the iodobutyrophenone group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to handle large volumes of reactants and products .

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodobutyrophenone can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce the iodo group to a less reactive form.

Substitution: The iodo group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodobutyrophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodobutyrophenone involves its interaction with specific molecular targets. The dioxane ring and iodobutyrophenone moiety can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The 5,5-dimethyl-1,3-dioxane moiety is a common structural motif in several derivatives, but substituents on the aromatic ring and alkyl chain length critically influence physicochemical properties and applications. Below is a comparative analysis:

Table 1: Key Structural and Molecular Properties

Substituent Effects on Reactivity and Stability

- Iodine vs. Chlorine/Fluorine : The 3'-iodo group in the target compound confers a larger atomic radius and polarizability compared to chloro or fluoro analogues. This enhances its leaving-group ability in nucleophilic substitutions but increases susceptibility to photodecomposition .

- Fluorine Derivatives: Fluorine’s electronegativity improves metabolic stability and membrane permeability, making 5'-fluoro-2'-methylbutyrophenone (294.37 g/mol) suitable for CNS-targeting pharmaceuticals .

- Trifluoromethyl Groups: The electron-withdrawing CF₃ group in valerophenone derivatives enhances binding affinity to hydrophobic enzyme pockets, a key feature in protease inhibitor design .

Stability and Handling

- Iodinated Compounds : Require protection from light and moisture due to iodine’s susceptibility to oxidative degradation .

- Chlorinated Analogues : More stable under ambient conditions but exhibit higher toxicity profiles .

- Fluorinated Derivatives : Superior thermal stability, enabling long-term storage without decomposition .

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodobutyrophenone (CAS No. 898785-58-5) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a dioxane ring and an iodobutyrophenone moiety, which may contribute to its biological effects.

- Molecular Formula: C17H23IO3

- Molecular Weight: 388.24 g/mol

- Structure: The compound consists of a dioxane ring linked to an iodobutyrophenone structure, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Dioxane Ring: Reacting acetone with ethylene glycol in the presence of an acid catalyst.

- Iodination of Butyrophenone: Using iodine and an oxidizing agent in an acidic medium.

- Coupling Reaction: Combining the dioxane ring with iodinated butyrophenone using a base like potassium carbonate in a suitable solvent.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

In these studies, the compound showed a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its biological effects includes:

- Enzyme Inhibition: It may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Interaction: The compound could modulate receptor activities related to cell signaling pathways.

- Gene Expression Alteration: It influences the expression of genes associated with apoptosis and cell cycle regulation.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens. For instance:

- It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus.

Case Studies

-

In Vitro Study on Anticancer Activity:

A study evaluated the cytotoxic effects of various derivatives including this compound on A549 cells. The results indicated that this compound significantly reduced cell viability compared to control treatments. -

Antimicrobial Efficacy:

Another investigation focused on the antimicrobial properties against Gram-positive bacteria. The compound demonstrated promising results in inhibiting growth compared to standard antibiotics.

Q & A

Q. What are the key synthetic routes for preparing 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodobutyrophenone?

The compound is synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. A representative method involves reacting 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenol with iodobenzene derivatives under basic conditions (e.g., Cs₂CO₃ in DMF at 130°C for 14 hours). Post-reaction purification typically employs recrystallization from CH₂Cl₂/EtOAc to isolate the product . Alternative routes involve Suzuki-Miyaura couplings using aryl boronic esters and Pd catalysts (e.g., PdCl₂(dppf)) in THF or toluene at 80°C, achieving yields up to 55% .

Q. How can the purity and structural integrity of the compound be validated?

Analytical methods include:

- GC-MS : Retention times and mass spectra (e.g., GC retention time ~19.3 min for the borylation product) .

- FT-IR : Key functional groups (e.g., carbonyl stretch at ~1718 cm⁻¹, dioxane ring vibrations at ~1062 cm⁻¹) .

- Recrystallization : Purification using CH₂Cl₂/EtOAc or hexane/diethyl ether gradients to remove byproducts .

Q. What solvents and catalysts are optimal for its synthesis?

- Solvents : DMF for high-temperature reactions (130°C), THF or toluene for Pd-catalyzed couplings .

- Catalysts : PdCl₂(dppf) or Pd(PPh₃)₄ (2–5 mol%) for Suzuki reactions; Cs₂CO₃ as a base for deprotonation .

Advanced Research Questions

Q. How do reaction conditions influence yield in Pd-catalyzed borylation/Suzuki coupling cascades?

Contradictory yields arise from catalyst choice and solvent systems. For example:

- PdCl₂(dppf) in THF achieves 55% yield for borylation, while Pd(PPh₃)₄ yields only 18% under identical conditions .

- Temperature : Prolonged heating (24 hours at 80°C) improves conversion but risks decomposition.

- Additives : Neopentyl glycol (2.4 equiv) enhances boronate ester stability, critical for cascade reactions .

Q. What strategies resolve contradictions in spectroscopic data for derivatives?

Discrepancies in NMR or MS data (e.g., unexpected [M–C₄H₉]+ fragments) can arise from:

Q. How do substituents on the butyrophenone core affect reactivity?

- Electron-withdrawing groups (e.g., nitro, iodo) enhance electrophilicity, facilitating nucleophilic substitutions. For example, 4'-nitro derivatives show faster coupling kinetics than 3'-iodo analogs .

- Lipophilic chains (e.g., heptyl substituents) improve membrane permeability but reduce aqueous solubility, necessitating formulation studies .

Q. What computational methods support mechanistic studies of its reactions?

Density Functional Theory (DFT) predicts transition states and regioselectivity. For example:

- Co(salophen)-HQ complexes catalyze asymmetric syntheses with 87.5% diastereomeric excess, validated by DFT-optimized transition states .

- Electrostatic potential maps identify nucleophilic/electrophilic sites on the dioxane ring, guiding derivatization .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.